molecular formula C8H9Li B15290027 2,6-Dimethylphenyllithium CAS No. 63509-96-6

2,6-Dimethylphenyllithium

Cat. No.: B15290027
CAS No.: 63509-96-6
M. Wt: 112.1 g/mol
InChI Key: PUMRXLBRZWGDPH-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyllithium is an organolithium compound with the molecular formula C8H9Li. It is a derivative of phenyllithium, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is commonly used in organic synthesis due to its reactivity and ability to act as a nucleophile in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylphenyllithium can be synthesized through the reaction of 2,6-dimethylbromobenzene with lithium metal in anhydrous ether or tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield. The general reaction is as follows:

2,6-Dimethylbromobenzene+LiThis compound+LiBr\text{2,6-Dimethylbromobenzene} + \text{Li} \rightarrow \text{this compound} + \text{LiBr} 2,6-Dimethylbromobenzene+Li→this compound+LiBr

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors with controlled environments to maintain the anhydrous and inert conditions required for the reaction. The use of automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylphenyllithium undergoes various types of reactions, including:

Common Reagents and Conditions:

    Solvents: Anhydrous ether or THF.

    Temperature: Typically low temperatures (e.g., -78°C) to prevent side reactions.

    Reagents: Electrophiles like aldehydes, ketones, and esters.

Major Products:

Scientific Research Applications

2,6-Dimethylphenyllithium is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-dimethylphenyllithium involves its role as a nucleophile. The lithium atom stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity allows it to participate in various nucleophilic addition and substitution reactions, forming new bonds and complex structures .

Comparison with Similar Compounds

Uniqueness: 2,6-Dimethylphenyllithium is unique due to the steric hindrance provided by the methyl groups at the 2 and 6 positions. This steric effect can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications .

Properties

CAS No.

63509-96-6

Molecular Formula

C8H9Li

Molecular Weight

112.1 g/mol

IUPAC Name

lithium;1,3-dimethylbenzene-2-ide

InChI

InChI=1S/C8H9.Li/c1-7-4-3-5-8(2)6-7;/h3-5H,1-2H3;/q-1;+1

InChI Key

PUMRXLBRZWGDPH-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=[C-]C(=CC=C1)C

Origin of Product

United States

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